molecular formula C13H23NO4 B2884637 2-{1-[(Tert-butoxy)carbonyl]-4,4-dimethylpyrrolidin-2-yl}acetic acid CAS No. 2167516-48-3

2-{1-[(Tert-butoxy)carbonyl]-4,4-dimethylpyrrolidin-2-yl}acetic acid

Cat. No.: B2884637
CAS No.: 2167516-48-3
M. Wt: 257.33
InChI Key: UGWKMLJXJULVJU-UHFFFAOYSA-N
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Description

2-{1-[(Tert-butoxy)carbonyl]-4,4-dimethylpyrrolidin-2-yl}acetic acid is a compound that features a tert-butoxycarbonyl (Boc) protecting group. This compound is often used in organic synthesis, particularly in the protection of amines. The Boc group is known for its stability under basic conditions and its ease of removal under acidic conditions, making it a valuable tool in synthetic chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{1-[(Tert-butoxy)carbonyl]-4,4-dimethylpyrrolidin-2-yl}acetic acid typically involves the protection of an amine with the Boc group. This can be achieved by reacting the amine with di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP) in acetonitrile . The reaction is usually carried out at ambient temperature or slightly elevated temperatures to ensure complete protection.

Industrial Production Methods

On an industrial scale, the production of Boc-protected compounds often involves the use of continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize the use of solvents and reduce waste, aligning with green chemistry principles .

Mechanism of Action

The mechanism of action of 2-{1-[(Tert-butoxy)carbonyl]-4,4-dimethylpyrrolidin-2-yl}acetic acid primarily involves the protection and deprotection of amines. The Boc group is added to the amine through nucleophilic addition to di-tert-butyl dicarbonate, forming a carbamate. The Boc group can be removed under acidic conditions, where the carbonyl oxygen is protonated, leading to the elimination of tert-butyl cation and subsequent decarboxylation to release the free amine .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-{1-[(Tert-butoxy)carbonyl]-4,4-dimethylpyrrolidin-2-yl}acetic acid is unique due to its specific structure, which provides steric protection to the amine group while allowing for selective deprotection under mild acidic conditions. This makes it particularly useful in complex organic syntheses where selective protection and deprotection are crucial .

Properties

IUPAC Name

2-[4,4-dimethyl-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidin-2-yl]acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H23NO4/c1-12(2,3)18-11(17)14-8-13(4,5)7-9(14)6-10(15)16/h9H,6-8H2,1-5H3,(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UGWKMLJXJULVJU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC(N(C1)C(=O)OC(C)(C)C)CC(=O)O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H23NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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